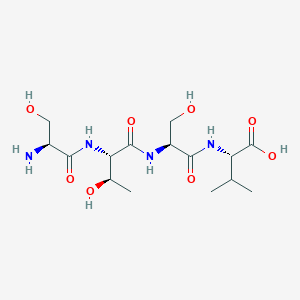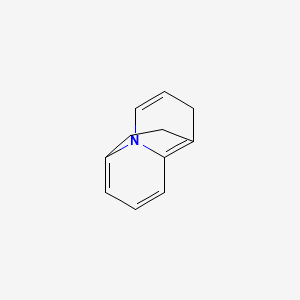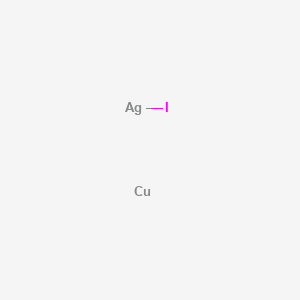
Copper--iodosilver (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–iodosilver (1/1) is a compound that consists of copper and silver iodide in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper–iodosilver (1/1) can be synthesized through various methods. One common approach involves the reaction of copper iodide with silver nitrate in an aqueous solution. The reaction typically occurs under mild conditions and results in the formation of copper–iodosilver (1/1) as a precipitate. The reaction can be represented as follows:
CuI+AgNO3→Cu–AgI+NO3−
Industrial Production Methods
Industrial production of copper–iodosilver (1/1) often involves mechanochemical methods, which are advantageous due to their simplicity and efficiency. These methods typically involve grinding copper iodide and silver nitrate together in a ball mill, resulting in the formation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Copper–iodosilver (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Copper–iodosilver (1/1) can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve halogen exchange reactions, where iodide ions are replaced by other halides such as chloride or bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can produce copper(II) nitrate and silver iodide, while reduction with hydrogen gas can yield elemental copper and silver .
Aplicaciones Científicas De Investigación
Copper–iodosilver (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which copper–iodosilver (1/1) exerts its effects involves the interaction of copper and silver ions with biological molecules. Copper ions can disrupt cellular processes by binding to proteins and enzymes, while silver ions can cause damage to bacterial cell membranes and DNA . These interactions lead to the antimicrobial properties observed in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) iodide: Similar in composition but lacks the silver component.
Silver iodide: Contains only silver and iodide, without copper.
Copper(II) iodide: Contains copper in a different oxidation state.
Uniqueness
Copper–iodosilver (1/1) is unique due to the synergistic effects of copper and silver ions, which enhance its antimicrobial properties and catalytic activity compared to compounds containing only one of these metals .
Conclusion
Copper–iodosilver (1/1) is a compound with significant potential in various fields due to its unique properties and versatile applications. Its preparation methods, chemical reactions, and mechanisms of action make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
678174-54-4 |
|---|---|
Fórmula molecular |
AgCuI |
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
copper;iodosilver |
InChI |
InChI=1S/Ag.Cu.HI/h;;1H/q+1;;/p-1 |
Clave InChI |
VIZOGDWXRADNGO-UHFFFAOYSA-M |
SMILES canónico |
[Cu].[Ag]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



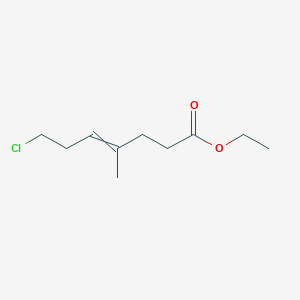
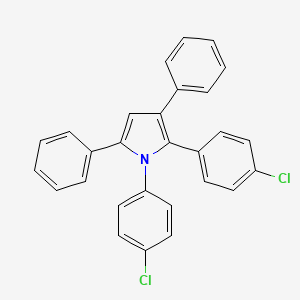


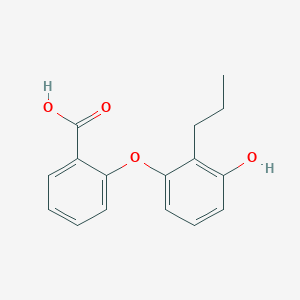
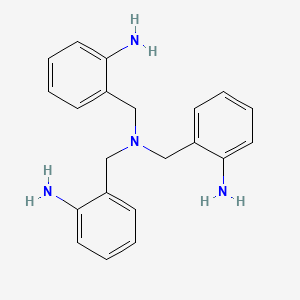

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
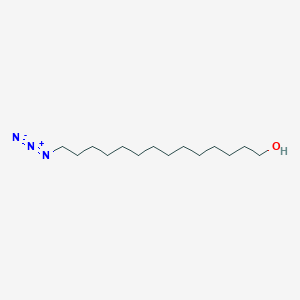
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
